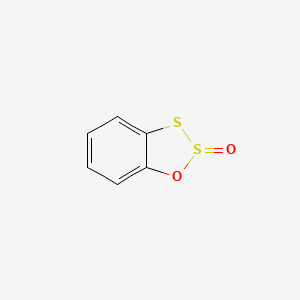
1,2,3-Benzoxadithiole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzoxadithiole 2-oxide is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzoxadithiole 2-oxide typically involves the reaction of 2-mercaptophenol with thionyl chloride in toluene. The reaction is exothermic and results in the formation of a white solid . The reaction conditions include:
Solvent: Toluene
Reagent: Thionyl chloride
Temperature: Room temperature
By-products: Hydrogen chloride gas
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Benzoxadithiole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,2,3-Benzoxadithiole 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3-Benzoxadithiole 2-oxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
1,2,3-Benzoxadithiole 2-oxide can be compared with other similar compounds, such as:
- 1,2,3-Benzoxadiazole 1-oxide
- 1,2,3-Benzotriazine 2-oxide
- 1,3,2-Dioxathiole 2-oxide
Propiedades
| 77825-98-0 | |
Fórmula molecular |
C6H4O2S2 |
Peso molecular |
172.2 g/mol |
Nombre IUPAC |
1,2λ4,3-benzoxadithiole 2-oxide |
InChI |
InChI=1S/C6H4O2S2/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |
Clave InChI |
UPOJGBFMHWVGSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OS(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


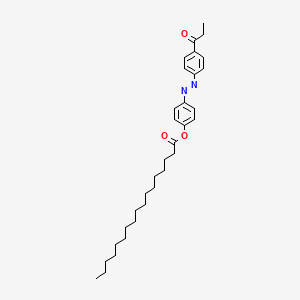
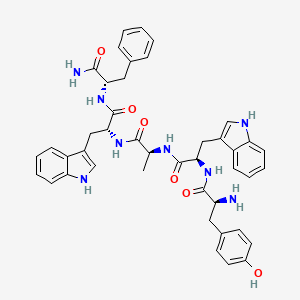

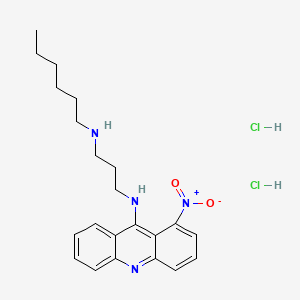

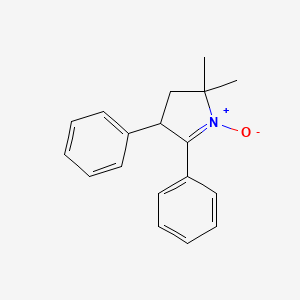
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
